molecular formula C15H12Cl3NOS B2611771 2,4-dichloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}benzamide CAS No. 339100-10-6

2,4-dichloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}benzamide

Cat. No.: B2611771
CAS No.: 339100-10-6
M. Wt: 360.68
InChI Key: AAAWENPFPLZWSK-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}benzamide ( 339100-10-6) is a chemical compound supplied for laboratory research use. With a molecular formula of C15H12Cl3NOS and a molecular weight of 360.68 g/mol, this benzamide derivative features a distinct structure incorporating dichloro- and chlorophenylsulfanyl substituents . This specific molecular architecture suggests potential utility as a key intermediate or building block in synthetic organic chemistry programs. Researchers may also investigate its properties for applications in developing novel substances, including those for agricultural science, given that structurally related compounds such as 2,4-dichlorophenoxyacetic acid are well-known herbicides . Furthermore, the presence of the benzamide core and sulfur-based linkage invites exploration in material science and basic chemical research. This product is intended for use by qualified researchers in a controlled laboratory setting. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2,4-dichloro-N-[2-(4-chlorophenyl)sulfanylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3NOS/c16-10-1-4-12(5-2-10)21-8-7-19-15(20)13-6-3-11(17)9-14(13)18/h1-6,9H,7-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAAWENPFPLZWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCNC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-[(4-chlorophenyl)sulfanyl]ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic substitution: Substituted benzamides with different functional groups replacing the chlorine atoms.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

Scientific Research Applications

2,4-dichloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.

    Agriculture: The compound is investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Analogues

3,4-Dichloro-N-{2-[(4-Chlorophenyl)Sulfanyl]Ethyl}Benzamide
  • CAS : 339275-85-3
  • Key Difference : The chlorine substituents are positioned at the 3,4-positions of the benzamide ring instead of 2,3.
  • Impact: Altered electronic distribution may affect binding to targets like TRPA1 channels or parasitic enzymes.
AMG Series (AMG2504, AMG5445, AMG7160, AMG9090)
  • Core Structure : N-(2,2,2-Trichloro-1-((4-chlorophenyl)sulfanyl)ethyl)benzamide derivatives.
  • Substituent Variations :
    • AMG2504 : 4-Nitro group on benzamide.
    • AMG5445 : 4-Methoxy group.
    • AMG7160 : 4-Bromo group.
    • AMG9090 : Unsubstituted benzamide.
  • Pharmacology : These compounds exhibit species-specific TRPA1 antagonism. For example, AMG7160 shows higher potency in human TRPA1 than rat TRPA1 due to steric and electronic interactions with the receptor’s cysteine residues .

Functional Group Variations

N-(2-Aminoethyl)-N-(4-Chlorophenyl)Benzamide Derivatives
  • Examples : Compounds 20–23 () feature 2-, 3-, or 4-chloro substitutions on the benzamide ring.
  • Key Finding: 2-Chloro derivatives (e.g., Compound 23) exhibit reduced Trypanosoma brucei inhibition compared to 4-chloro analogs, suggesting steric hindrance at the 2-position disrupts target binding .
Morpholine-Containing Analogues
  • Example : 2,4-Dichloro-N-(4-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]benzamide (Compound 48).
  • Impact : The morpholine group enhances solubility but reduces antiparasitic activity (20% yield, lower potency), likely due to decreased membrane permeability .
Sulfonyl vs. Sulfanyl Derivatives
  • Example: 5-Chloro-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide (CAS 338967-01-4).
  • Key Difference : Replacement of the sulfanyl (-S-) group with sulfonyl (-SO₂-) alters electron-withdrawing properties and hydrogen-bonding capacity. This compound’s antiparasitic activity remains uncharacterized but is hypothesized to differ due to altered target interactions .

Pharmacological and Computational Insights

Antiparasitic Activity

  • The target compound and its analogs (e.g., Compounds 50–55) show moderate to potent inhibition of Trypanosoma brucei, with IC₅₀ values ranging from 0.5–10 µM. The sulfanyl-ethyl linker is critical for maintaining activity, as seen in Compound 55 (imidazole-substituted), which loses potency due to excessive bulk .

TRPA1 Antagonism

  • AMG7160 : Demonstrated IC₅₀ of 0.3 µM for human TRPA1 vs. 3.2 µM for rat TRPA1. Docking studies suggest the 4-bromo group interacts with hydrophobic pockets in the human receptor, while steric clashes reduce rat affinity .

Molecular Docking Validation

  • AutoDock Vina was used to simulate interactions between the target compound and dihydrofolate reductase (DHFR). The dichlorophenyl group forms van der Waals contacts with Val115 and Leu118, while the sulfanyl group stabilizes the complex via hydrophobic interactions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,4-dichloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}benzamide and its derivatives?

  • Methodological Answer : The compound is typically synthesized via alkylation of 4-chloroaniline with functionalized aldehydes (e.g., N-Boc-aminoacetaldehyde) followed by benzoylation with 2,4-dichlorobenzoyl chloride. Key steps include:

  • Alkylation : Reacting 4-chloroaniline with aldehydes (e.g., N-Boc-protected aminoacetaldehyde) under reflux conditions to form intermediates.
  • Benzoylation : Treating the alkylated product with 2,4-dichlorobenzoyl chloride in the presence of a base (e.g., triethylamine).
  • Deprotection : Removing Boc groups using HCl to yield final products as hydrochloride salts. Purification is achieved via silica gel chromatography or HPLC .

Q. How are structural and purity characteristics validated for this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3) identifies proton environments (e.g., aromatic protons at δ 7.25–7.50 ppm, amine protons at δ 9.03 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular ions (e.g., m/z 357.4 [M+H]+^+) and fragmentation patterns .
  • Chromatography : HPLC retention times and column chromatography (e.g., dichloromethane:methanol gradients) assess purity .

Q. What analytical methods are recommended for validating synthetic intermediates?

  • Methodological Answer :

  • TLC Monitoring : Track reaction progress using silica plates and UV visualization.
  • Elemental Analysis : Confirm stoichiometry via CHNS/O analysis.
  • Spiking Experiments : Co-inject synthesized compounds with authentic standards to verify retention times in HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity against Trypanosoma brucei?

  • Methodological Answer :

  • Substituent Variation : Modify the benzamide core (e.g., chloro, methoxy groups) and alkyl chain length to assess impact on inhibitory activity.
  • In Vitro Assays : Test derivatives against T. brucei cultures (IC50 determination) and compare with control compounds.
  • Molecular Modeling : Use docking software (e.g., AutoDock) to predict binding interactions with target enzymes (e.g., T. brucei kinases) .

Q. What strategies resolve contradictions in biological activity data across derivatives?

  • Methodological Answer :

  • Crystallographic Refinement : Use SHELXL for high-resolution crystal structures to confirm stereochemistry and binding conformations .
  • Assay Replication : Test compounds under standardized conditions (e.g., pH, temperature) to minimize variability.
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or trends .

Q. How can solubility challenges be addressed during formulation for in vivo studies?

  • Methodological Answer :

  • Salt Formation : Prepare hydrochloride salts (common for amine-containing derivatives) to enhance aqueous solubility .
  • Co-Solvents : Use DMSO or PEG-400 in controlled ratios to maintain solubility without toxicity.
  • Nanoparticle Encapsulation : Employ liposomal or polymeric carriers for sustained release .

Q. What advanced techniques improve purity yields in large-scale synthesis?

  • Methodological Answer :

  • Flash Chromatography : Optimize solvent gradients (e.g., hexane:ethyl acetate) for efficient separation .
  • Recrystallization : Use acetonitrile or ethanol for high-purity crystalline products .
  • Process Automation : Implement flow chemistry systems to control reaction parameters (e.g., temperature, residence time) .

Q. How is molecular docking used to predict binding modes with target proteins?

  • Methodological Answer :

  • Software Selection : Use Schrödinger Suite or GROMACS for docking and dynamics simulations.
  • Validation : Cross-check docking poses with X-ray crystallography data (if available) to ensure accuracy.
  • Free Energy Calculations : Apply MM-GBSA or MM-PBSA to estimate binding affinities .

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